Superior Syk Selectivity: MNS vs. Src and Other Kinases
MNS exhibits marked selectivity for spleen tyrosine kinase (Syk) over Src family kinases, demonstrating an approximately 12-fold higher potency for Syk (IC50 = 2.5 μM) compared to Src (IC50 = 29.3 μM). This selectivity profile is critical for experimental designs requiring specific interrogation of Syk-mediated signaling pathways without confounding Src inhibition. Furthermore, MNS exhibits little to no effect against FAK (IC50 = 97.6 μM) and JAK2 .
| Evidence Dimension | In vitro kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5 μM (Syk); IC50 = 29.3 μM (Src) |
| Comparator Or Baseline | Within same compound, Syk vs. Src |
| Quantified Difference | 11.7-fold selectivity for Syk over Src |
| Conditions | In vitro recombinant human kinase assay; cell-free system |
Why This Matters
This ~12-fold selectivity window enables specific pharmacological probing of Syk-dependent pathways, reducing off-target Src-mediated effects and providing cleaner phenotypic readouts in immunological and platelet studies.
